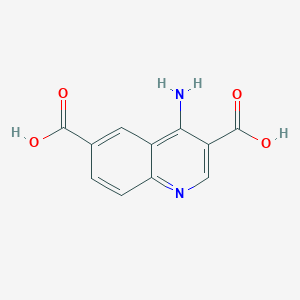

4-Aminoquinoline-3,6-dicarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-aminoquinoline-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c12-9-6-3-5(10(14)15)1-2-8(6)13-4-7(9)11(16)17/h1-4H,(H2,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDGQTISPFLAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-3,6-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to obtain 4-aminoquinoline-3,6-dicarboxylic acid .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to enhance sustainability. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminoquinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid, while reduction can produce 4-aminoquinoline .

Wissenschaftliche Forschungsanwendungen

4-Aminoquinoline-3,6-dicarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-aminoquinoline-3,6-dicarboxylic acid involves its interaction with various molecular targets. For instance, in antimalarial applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4-aminoquinoline-3,6-dicarboxylic acid and related compounds:

Physicochemical Properties

- Solubility: The amino group in 4-aminoquinoline-3,6-dicarboxylic acid likely improves aqueous solubility in acidic conditions compared to ester derivatives (e.g., diethyl 4-hydroxy-3,6-quinolinedicarboxylate), which are more lipophilic .

- Acidity: The dual carboxylic acid groups confer strong acidity, similar to 4-oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid, but the amino group may slightly reduce acidity compared to nitro-substituted analogs (e.g., 4-nitropyridine-2,6-dicarboxylic acid) .

Key Research Findings

- Derivatization Potential: The carboxylic acid groups allow for amide or ester formation, enabling diversification into prodrugs or polymer precursors, as seen in pyridine-2,6-dicarboxylic acid derivatives .

Biologische Aktivität

4-Aminoquinoline-3,6-dicarboxylic acid (AQDCA) is a compound that has garnered attention due to its potential biological activities, particularly in the field of antimalarial research. This article provides a comprehensive overview of the biological activity of AQDCA, focusing on its pharmacological properties, structure-activity relationships (SAR), and recent findings from various studies.

Overview of Biological Activity

4-Aminoquinoline derivatives are primarily known for their antimalarial properties. The core structure of these compounds allows for modifications that can enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. The biological activity of AQDCA is largely attributed to its ability to inhibit hemozoin formation, a critical process in the lifecycle of the malaria parasite.

- Inhibition of Hemozoin Formation : AQDCA and its derivatives have been shown to interfere with the formation of hemozoin, a detoxification product of hemoglobin digestion by the malaria parasite. This inhibition leads to an accumulation of toxic heme within the parasite, ultimately resulting in its death .

- Molecular Targeting : Recent studies indicate that AQDCA derivatives can bind effectively to P. falciparum lactate dehydrogenase, suggesting this enzyme as a potential target for new antimalarial drugs .

- Cytotoxicity Profile : The cytotoxic effects of AQDCA derivatives have been evaluated against various human cell lines. Compounds derived from AQDCA exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The SAR studies on 4-aminoquinolines reveal that specific substitutions on the quinoline ring significantly affect their biological activity:

- Essential Substituents : The presence of 7-chloro and 4-amino groups are critical for maintaining antimalarial activity. Substitutions at these positions can lead to decreased efficacy .

- Optimal Chain Length : Studies suggest that an optimal carbon chain length between 2 and 3 enhances the accumulation of these compounds within the parasite cells .

- Hybridization : The synthesis of hybrid compounds combining AQDCA with other pharmacophores has shown promising results, enhancing both potency and selectivity against resistant strains of P. falciparum .

Case Studies and Experimental Data

- In Vitro Studies : A series of AQDCA derivatives were synthesized and tested against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Notably, compound 4b demonstrated significant antiplasmodial activity with EC50 values of 0.0130 μM for 3D7 and 0.02 μM for K1 strains, showcasing a high selectivity index .

- Molecular Docking Studies : Molecular docking analyses revealed that certain AQDCA derivatives exhibit strong binding affinities to key enzymes involved in the malaria lifecycle, reinforcing their potential as lead compounds for drug development .

- Cytotoxicity Assessments : In cytotoxicity tests against human cell lines such as HeLa and MCF7, several AQDCA derivatives showed minimal growth inhibition at concentrations much lower than those required for effective antimalarial action, indicating a promising therapeutic window .

Data Tables

| Compound | EC50 (3D7) | EC50 (K1) | Selectivity Index |

|---|---|---|---|

| 4-Aminoquinoline-3,6-dicarboxylic acid | 0.0130 μM | 0.020 μM | >1000 |

| Hybrid Compound 4b | 0.0130 μM | 0.020 μM | >800 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminoquinoline-3,6-dicarboxylic acid, and how can side products be minimized?

- The compound can be synthesized via non-catalytic amination of chloro derivatives using amines (e.g., di- or polyoxadiamines) under controlled pH and temperature. Hydrolysis of intermediates under acidic or basic conditions yields the dicarboxylic acid. Side products like unreacted amines or over-hydrolyzed derivatives can be minimized by optimizing reaction time and stoichiometry . Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How should researchers characterize the purity and structural integrity of 4-Aminoquinoline-3,6-dicarboxylic acid?

- Use a combination of spectroscopic methods:

- NMR (¹H/¹³C) to confirm proton and carbon environments.

- FT-IR to identify carboxylate (-COOH) and amine (-NH₂) functional groups.

- HPLC-MS for purity assessment and molecular weight confirmation.

- Elemental analysis to validate empirical formula accuracy .

Q. What safety protocols are essential when handling 4-Aminoquinoline-3,6-dicarboxylic acid in laboratory settings?

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation. In case of exposure:

- Skin contact : Wash with soap/water; seek medical help if irritation persists.

- Eye contact : Rinse with water for 15 minutes.

- Spills : Contain with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can 4-Aminoquinoline-3,6-dicarboxylic acid be integrated into metal-organic frameworks (MOFs), and what parameters influence crystallinity?

- The dicarboxylic acid acts as a ditopic ligand, coordinating with metal nodes (e.g., Cu²⁺, Zn²⁺). Key parameters:

- Solvent system : Polar aprotic solvents (DMF, DMSO) enhance solubility.

- pH : Adjust to deprotonate carboxyl groups for effective metal binding.

- Temperature : Hydrothermal/solvothermal synthesis (80–120°C) improves crystallinity.

- Post-synthetic modifications : Annealing or ligand functionalization can tune porosity .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR peaks)?

- Controlled experiments : Repeat synthesis under varying conditions to isolate intermediates.

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify conformers or tautomers.

- X-ray crystallography : Resolve structural ambiguities by determining the single-crystal structure .

Q. How does 4-Aminoquinoline-3,6-dicarboxylic acid interact with biological targets, and what assays validate its activity?

- The compound may act as a ligand for glutamate receptors or enzymes. Use:

- Radioligand binding assays to measure affinity for receptors (e.g., mGluR2/3).

- Cell-based assays (e.g., calcium flux) to assess functional modulation.

- Molecular docking to predict binding modes and guide structure-activity relationship (SAR) studies .

Q. What role does proton transfer play in the supramolecular assembly of 4-Aminoquinoline-3,6-dicarboxylic acid derivatives?

- Proton transfer between carboxyl and amine groups stabilizes hydrogen-bonded networks. Techniques:

- Single-crystal X-ray diffraction to map H-bonding and π-π interactions.

- Thermogravimetric analysis (TGA) to assess stability of the supramolecular framework .

Q. How can computational methods optimize the synthesis of derivatives for specific applications (e.g., catalysis)?

- Density Functional Theory (DFT) : Predict reaction pathways and transition states to identify low-energy routes.

- Molecular dynamics (MD) : Simulate ligand-metal interactions in MOFs to optimize coordination geometry .

Q. What analytical challenges arise in quantifying 4-Aminoquinoline-3,6-dicarboxylic acid in complex matrices (e.g., biological fluids)?

- Matrix interference : Use solid-phase extraction (SPE) or derivatization (e.g., esterification) to enhance detectability.

- Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.